molecular formula C10H13Cl B3181039 Chloromethyl trimethyl benzene CAS No. 51958-58-8

Chloromethyl trimethyl benzene

Cat. No. B3181039
CAS RN: 51958-58-8
M. Wt: 168.66 g/mol
InChI Key: ABGVECYGBJQQQK-UHFFFAOYSA-N
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Description

Chloromethyl trimethyl benzene is a chemical compound with the linear formula C12H15Cl3 . It is an aromatic compound that contains a benzene ring with three methyl groups and a chloromethyl group as substituents .


Synthesis Analysis

The synthesis of this compound could potentially involve the chloromethylation of aromatic compounds. One method involves the treatment of aromatic hydrocarbons with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2, catalyzed by zinc iodide . This results in the formation of chloromethyl derivatives .


Molecular Structure Analysis

This compound contains a total of 24 bonds; 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring . The structure consists of a benzene ring with three methyl groups and a chloromethyl group as substituents .


Chemical Reactions Analysis

The chemical reactions of this compound could potentially involve nucleophilic substitution reactions . For instance, benzene reacts with chlorine or bromine in the presence of a catalyst, replacing one of the hydrogen atoms on the ring by a chlorine or bromine atom .

Scientific Research Applications

  • Synthesis and Structural Analysis

    • Chloromethyl trimethyl benzene derivatives demonstrate unique structural properties. For example, compounds synthesized using chloromercuriobenzenes and trimethylgallium exhibit the formation of higher coordinate gallium atoms, leading to polymer-like structures as revealed through X-ray crystallographic studies (Jutzi et al., 2009).
    • The synthesis process of 1-Chloro-2,4,5-trimethyl-benzene has been explored, emphasizing the importance of specific temperature and mole ratio conditions for optimal yield (Zhang Qin-chun, 2008).
  • Photorearrangement Studies

    • Photorearrangement of chloromethyl azulenes, such as 1-Chloro-4,6,8-trimethylazulene, has been studied, providing insights into the behavior of chloromethyl groups under UV irradiation (Ruiz et al., 2001).
  • Polymerization and Material Science Applications

    • This compound is significant in polymer science, as seen in the study of Friedel-Crafts polymers, where kinetics of polymerization with benzene and diphenylmethane were evaluated (Grassie & Meldrum, 1971).
    • Styrene–butadiene rubber membranes, incorporating methylene bridges from chloromethylation reactions, have been developed for the separation of benzene/cyclohexane mixtures, indicating its application in selective separation processes (Benguergoura & Moulay, 2012).
  • Chemical Reaction Mechanisms

    • The molecule plays a role in the study of reaction mechanisms, such as the chloromethylation of benzene and toluene, providing insights into kinetics and electrophilic substitution patterns (DeHaan et al., 1997).
  • Catalysis and Chemical Reactions

    • In catalysis, complexes such as chloromethylgold(I) have been synthesized using trimethylsilyldiazomethane, demonstrating the potential of chloromethyl compounds in facilitating various chemical reactions including cyclopropanation and Buchner ring expansion (Sarria Toro et al., 2017).
  • Investigation of Molecular Interactions

    • Studies on the surface tension and excess molar volumes of trimethyl benzene mixtures have been conducted to understand molecular interactions, which is crucial in fields like organic separation and synthesis (Shukla et al., 2010).

Mechanism of Action

The mechanism of action for the reactions of chloromethyl trimethyl benzene likely involves a chain reaction . During a chain reaction, for every reactive species you start off with, a new one is generated at the end, keeping the process going .

Future Directions

The future directions for the study and application of chloromethyl trimethyl benzene could potentially involve further exploration of its synthesis, reactivity, and potential applications. Given the importance of aromatic compounds in various fields, continued research in this area is likely .

properties

IUPAC Name

1-(chloromethyl)-2,3,4-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl/c1-7-4-5-10(6-11)9(3)8(7)2/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGVECYGBJQQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CCl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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